![molecular formula C6H5N3O2 B11921853 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione CAS No. 512782-64-8](/img/structure/B11921853.png)
1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with two ketone groups at positions 3 and 6 (CAS: 512782-64-8, molecular formula: C₆H₅N₃O₂, molecular weight: 151.12) . This compound is part of the 1H-pyrazolo[3,4-b]pyridine family, a class of nitrogen-containing heterocycles with over 300,000 reported derivatives and diverse biomedical applications, including antiviral, anticancer, and enzyme-inhibitory activities . The dione moiety enhances its polarity and hydrogen-bonding capacity, influencing its pharmacokinetic and pharmacodynamic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with α,β-unsaturated ketones, followed by cyclization and dehydration steps . Another approach involves the use of amorphous carbon-supported sulfonic acid as a catalyst in ethanol, which facilitates the formation of the pyrazolo-pyridine scaffold from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
Industrial Production Methods
Industrial production methods for 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving amorphous carbon-supported sulfonic acid, suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo-pyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo-pyridines, which can exhibit diverse biological activities .
Scientific Research Applications
Biological Activities
1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione exhibits a range of biological activities:
- Anticancer Activity : Research has indicated that derivatives of 1H-pyrazolo[3,4-b]pyridine possess significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains. Some derivatives demonstrated potent inhibitory effects comparable to standard antibiotics .
- Neurological Applications : Recent studies have identified 1H-pyrazolo[3,4-b]pyridine derivatives as potential neuroprotective agents. They have been investigated for their ability to modulate pathways involved in neurodegenerative diseases .
Anticancer Research
A notable study focused on the synthesis of novel 1H-pyrazolo[3,4-b]pyridine derivatives and their evaluation against breast cancer cell lines. The results indicated that specific modifications at the N1 position significantly enhanced antiproliferative activity. The most effective derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics .
Neuroprotective Effects
In another investigation, researchers explored the neuroprotective effects of 1H-pyrazolo[3,4-b]pyridine derivatives in models of oxidative stress-induced neuronal damage. The compounds were found to reduce cell death and inflammation markers in neuronal cells exposed to neurotoxic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives. Modifications at various positions (such as N1 and C4) have been systematically studied to correlate chemical structure with biological activity. This approach has led to the identification of lead compounds with enhanced potency and selectivity .
Mechanism of Action
The mechanism of action of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Tautomerism
1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione differs from unsubstituted 1H-pyrazolo[3,4-b]pyridines by its two ketone groups, which eliminate tautomerism (common in non-dione derivatives) and stabilize the 1H-isomeric form . For example:
- 1H-Pyrazolo[3,4-b]pyridine : Exhibits tautomerism between 1H- and 2H-forms, affecting reactivity and binding affinity .
Comparative Data Table
Key Research Findings
Superior Enzyme Inhibition: The dione derivative (compound 61) demonstrated 10-fold greater h-TNAP inhibition than non-ketone analogs, attributed to its ability to chelate zinc ions in the enzyme’s active site .
Antiviral Selectivity: Unlike thieno[2,3-b]pyridines, which target HSV-1, the dione derivative shows dual activity against HIV-1 and HSV-1, likely due to its dual hydrogen-bond donor/acceptor sites .
Thermodynamic Stability : The dione’s rigid, planar structure improves binding to DNA topoisomerases compared to flexible analogs like 3-alkylpyrazolo[3,4-b]pyridines .
Industrial and Pharmacological Relevance
Industrial synthesis of this compound is standardized (99% purity, 25 kg batches) , making it a viable scaffold for drug development. In contrast, thieno[2,3-b]pyridines require specialized purification due to sulfur-containing byproducts .
Biological Activity
1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a larger class of pyrazolo[3,4-b]pyridines, which are known for their potential therapeutic applications in various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H5N3O and features a bicyclic structure that contributes to its biological properties. Its tautomeric forms (1H and 2H) can influence its reactivity and interaction with biological targets. The stability of the 1H-tautomer is favored by a significant energy difference of approximately 9 kcal/mol compared to the 2H form .
Anticancer Properties
Recent studies have identified derivatives of 1H-pyrazolo[3,4-b]pyridine as potent inhibitors of TBK1 (TANK-binding kinase 1), a critical regulator in various cancer signaling pathways. For instance, compound 15y demonstrated an IC50 value of 0.2 nM against TBK1 and effectively inhibited downstream interferon signaling in THP-1 and RAW264.7 cells. Additionally, it exhibited antiproliferative effects across several cancer cell lines, including A172 and U87MG .
Antimicrobial Activity
The compound has also shown promise against Mycobacterium tuberculosis. A study reported the synthesis of various pyrazolo[3,4-b]pyridine derivatives that were evaluated for their antimicrobial efficacy. The results indicated that certain derivatives possess significant antibacterial properties, making them potential candidates for tuberculosis treatment .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridines. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity. For example:
- Position C3 : The presence of methyl or alkyl groups significantly influences activity.
- Position N1 : Substituents such as methyl or phenyl groups can alter binding affinity to target proteins.
A detailed SAR analysis revealed that electron-withdrawing groups on phenyl rings increase potency against TBK1 and other targets while maintaining selectivity .
Case Study 1: TBK1 Inhibition
In a comprehensive study focused on TBK1 inhibitors derived from this compound:
- Compound Design : Using computer-aided drug design (CADD), researchers synthesized a series of derivatives.
- Biological Evaluation : Compounds were tested for their ability to inhibit TBK1 activity and downstream signaling pathways.
- Results : Compound 15y emerged as a lead candidate with exceptional potency and selectivity.
Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis
A combinatorial library of pyrazolo[3,4-b]pyridine derivatives was synthesized:
- Synthesis Method : Utilized trifluoracetic acid catalysis for efficient condensation reactions.
- Testing : Evaluated against Mycobacterium tuberculosis strains.
- Findings : Several derivatives exhibited significant antimicrobial activity with minimal cytotoxicity towards mammalian cells.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-pyrazolo[3,4-b]pyridine derivatives, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : Multi-step synthesis often involves cyclization of intermediates such as 4-chloro-1H-pyrazolo[3,4-b]pyridine with aldehydes, followed by deamination or functionalization. For example, L-proline-catalyzed multi-component reactions (e.g., combining aniline, aldehydes, and pyrazolones) yield pyrazoloquinolines with high efficiency . Optimization includes adjusting solvent polarity (e.g., 1,2-dimethoxyethane), temperature (80–120°C), and catalyst loading (5–10 mol%). Purification via column chromatography or recrystallization ensures >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 1H-pyrazolo[3,4-b]pyridine-3,6-dione derivatives?
- Methodology :
- 1H-NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm for pyridine/pyrazole rings) and methyl/ethyl groups (δ 1.2–3.8 ppm). For example, 3-amino-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thione shows a singlet at δ 3.77 ppm for OCH3 .
- IR : Stretching vibrations for NH2 (3386 cm⁻¹), C=O (1680–1700 cm⁻¹), and C=N (1609 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks (e.g., m/z 349 for [M⁺]) and fragmentation patterns validate molecular weight .
Q. What biological targets are associated with pyrazolo[3,4-b]pyridine derivatives, and what assays are used to evaluate their activity?
- Methodology : These compounds inhibit kinases (e.g., FGFR1), alkaline phosphatases, or enzymes involved in nucleotide metabolism.
- Kinase assays : Measure IC50 values using ADP-Glo™ kits or fluorescence polarization. For FGFR1, compound 7n showed IC50 = 0.3 nM in enzymatic assays .
- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., H1581 xenografts) via MTT or ATP-lite assays .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, substituent positioning) influence the selectivity and potency of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors?
- Case Study : Introducing ortho-chlorine atoms on a dimethoxyphenyl ring (compound 4a) enhanced FGFR1 inhibition (IC50 = 0.3 nM) and selectivity over VEGFR2 (1200-fold). Conversely, replacing the pyrazolo[3,4-b]pyridine core with indazole reduced potency by 11-fold, highlighting the scaffold’s critical role in binding via N(1)-H hydrogen bonding .
- Methodology : Use molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) to map interactions within kinase ATP-binding pockets .
Q. How can researchers resolve contradictions in biological activity data between structurally similar derivatives?
- Example : Compound 9 (AZD4547 analog) showed weak FGFR1 activity (IC50 = 3709 nM) but moderate VEGFR2 inhibition (IC50 = 548.4 nM). This discrepancy was resolved by adding chlorine substituents to improve steric and electronic complementarity with FGFR1 .
- Methodology : Perform comparative SAR studies using enzymatic vs. cellular assays, and analyze X-ray co-crystallography data to identify binding mode variations .
Q. What strategies optimize the pharmacokinetic (PK) properties of pyrazolo[3,4-b]pyridine derivatives for in vivo studies?
- Approach :
- Solubility : Introduce polar groups (e.g., hydroxyl, amine) or formulate as prodrugs.
- Metabolic stability : Replace metabolically labile methyl groups with trifluoromethyl (e.g., compound 17: 2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-one) .
- In vivo validation : For compound 7n, plasma half-life (t₁/₂ = 6.2 h) and oral bioavailability (F = 45%) were assessed in murine models .
Q. How can multi-component reactions (MCRs) be tailored to synthesize complex pyrazolo[3,4-b]pyridine derivatives with fused heterocycles?
- Methodology : Use L-proline as a bifunctional catalyst in MCRs to assemble pyrazoloquinolines. For instance, reacting aniline, aromatic aldehydes, and pyrazolones under microwave irradiation (100°C, 1 h) yields fused products with >80% yield. Mechanistic studies (DFT calculations) confirm enamine-mediated pathways .
Properties
CAS No. |
512782-64-8 |
---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C6H5N3O2/c10-4-2-1-3-5(7-4)8-9-6(3)11/h1-2H,(H3,7,8,9,10,11) |
InChI Key |
QRWZPTSXCFMELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=O)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.